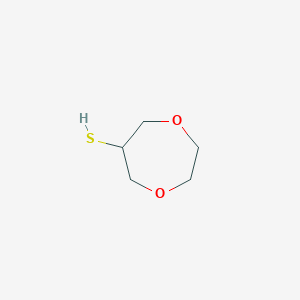

1,4-Dioxepane-6-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2S |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

1,4-dioxepane-6-thiol |

InChI |

InChI=1S/C5H10O2S/c8-5-3-6-1-2-7-4-5/h5,8H,1-4H2 |

InChI Key |

CBDVLUXSSXRRGO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CO1)S |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1,4 Dioxepane 6 Thiol

Thiol-Mediated Organic Reactions

The thiol group is the primary center of reactivity in 1,4-Dioxepane-6-thiol, capable of participating in a wide array of chemical transformations. These reactions can be broadly categorized into radical-mediated additions and nucleophilic reactions involving the corresponding thiolate anion.

Radical Thiol Additions (Thiol-Ene and Thiol-Yne Reactions)

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the radical-mediated addition of a thiol across a double or triple bond, respectively. wikipedia.orgwikipedia.org This process is typically initiated by photolysis or thermal decomposition of a radical initiator, which generates a thiyl radical from the thiol. frontiersin.org This highly reactive species then adds to an unsaturated carbon-carbon bond in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and form the final thioether product. frontiersin.org

It is anticipated that this compound would readily participate in such reactions. The general scheme for these transformations is presented below:

Table 1: Anticipated Thiol-Ene and Thiol-Yne Reactions of this compound

| Reaction Type | Reactant | Product Structure |

| Thiol-Ene | Alkene (R-CH=CH₂) | 1,4-Dioxepanyl-6-thioether |

| Thiol-Yne | Alkyne (R-C≡CH) | 1,4-Dioxepanyl-6-vinylsulfide |

Note: The regiochemistry of the thiol-yne reaction can be influenced by the nature of the alkyne and the reaction conditions, potentially leading to a mixture of E/Z isomers or even a double addition product. wikipedia.org

Nucleophilic Reactions Involving Thiolate Anions

The thiol group of this compound is acidic and can be deprotonated by a base to form a thiolate anion. This anion is a potent nucleophile and is expected to participate in a variety of nucleophilic addition and substitution reactions. chemistrysteps.com

The Thiol-Michael addition is a conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is typically base-catalyzed and proceeds via the formation of a resonance-stabilized enolate intermediate. researchgate.net 1,4-Dioxepane-6-thiolate is expected to readily undergo this reaction with various Michael acceptors.

Thiolates are effective nucleophiles for the ring-opening of epoxides. arkat-usa.orgyoutube.com This reaction typically proceeds via an Sₙ2 mechanism, with the thiolate attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy thioether. arkat-usa.orgyoutube.com The regioselectivity of the attack (at the more or less substituted carbon) would depend on the reaction conditions (acidic or basic catalysis) and the substitution pattern of the epoxide.

The reaction between a thiol and an isocyanate forms a thiocarbamate. This reaction is analogous to the formation of urethanes from alcohols and isocyanates and is often utilized in polymer chemistry. researchgate.netrsc.org The reaction is typically catalyzed by a base and involves the nucleophilic attack of the thiolate on the electrophilic carbon of the isocyanate group. researchgate.net

Table 2: Anticipated Nucleophilic Reactions of 1,4-Dioxepane-6-thiolate

| Reaction Type | Electrophile | Product Functional Group |

| Thiol-Michael Addition | α,β-Unsaturated Carbonyl | Thioether |

| Thiol-Epoxy Ring Opening | Epoxide | β-Hydroxy thioether |

| Thiol-Isocyanate Reaction | Isocyanate | Thiocarbamate |

Oxidative Transformations of the Thiol Group

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as iodine or hydrogen peroxide, would be expected to convert it to the corresponding disulfide, 1,2-bis(1,4-dioxepan-6-yl)disulfane. libretexts.org Stronger oxidizing agents, such as potassium permanganate or nitric acid, could further oxidize the sulfur atom to form sulfinic or sulfonic acids. nih.gov The specific oxidation product would depend on the strength of the oxidizing agent and the reaction conditions. nih.gov

Table 3: Anticipated Oxidation Products of this compound

| Oxidation Level | Product Functional Group |

| Mild Oxidation | Disulfide |

| Strong Oxidation | Sulfinic Acid / Sulfonic Acid |

Formation of Disulfide Linkages

The thiol group of this compound is readily oxidized to form a disulfide bond (-S-S-), a common and important transformation for thiols. This can occur through two primary pathways: direct oxidation and thiol-disulfide exchange.

Direct Oxidation: The oxidation of two molecules of this compound yields the corresponding symmetrical disulfide, bis(1,4-dioxepan-6-yl) disulfide. This reaction can be effected by a variety of mild oxidizing agents. The general transformation is as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R = 1,4-dioxepan-6-yl)

Common laboratory oxidants for this purpose include hydrogen peroxide (H₂O₂), iodine (I₂), and air (O₂) often catalyzed by metal ions. The choice of oxidant can be critical to avoid over-oxidation to sulfonic acids.

Thiol-Disulfide Exchange: this compound can also react with an existing disulfide bond to form a new, unsymmetrical disulfide. This is a reversible reaction that proceeds through a thiolate anion intermediate and is highly pH-dependent, with the rate increasing at pH values above the pKa of the thiol (typically around 8-9).

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH (where R = 1,4-dioxepan-6-yl)

This exchange mechanism is fundamental in biological systems for the regulation of protein structure and function and can be utilized in synthetic chemistry to create specific disulfide linkages.

| Method of Disulfide Formation | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Air Oxidation | O₂, metal catalyst (e.g., Cu²⁺, Fe³⁺) | Symmetrical | Environmentally friendly, but can be slow and may require catalysts. |

| Iodine Oxidation | I₂, base (e.g., triethylamine) | Symmetrical | Fast and efficient for the formation of symmetrical disulfides. |

| Hydrogen Peroxide Oxidation | H₂O₂ | Symmetrical | A clean oxidant, with water as the only byproduct. |

| Thiol-Disulfide Exchange | Pre-formed disulfide, pH > 8 | Unsymmetrical | Allows for the synthesis of unsymmetrical disulfides; reaction is reversible. |

Reactions Involving the 1,4-Dioxepane Ring System

The 1,4-dioxepane ring is a seven-membered cyclic ether. While less strained than smaller cyclic ethers like epoxides, it can still undergo ring-opening reactions under certain conditions. Functionalization at other positions on the ring is also a potential transformation.

Ring-Opening Reactions and Associated Mechanistic Studies

Ring-opening of the 1,4-dioxepane moiety in this compound would lead to linear ether structures. These reactions are typically catalyzed by acids or strong bases.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid (e.g., HBr, HI), one of the ether oxygens can be protonated, forming a good leaving group. A subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) on an adjacent carbon atom leads to the cleavage of a C-O bond. The regioselectivity of this attack would depend on the substitution pattern of the ring, but in the unsubstituted case, it would likely lead to a mixture of products. The mechanism is analogous to the cleavage of acyclic ethers.

Base-Catalyzed Ring-Opening: Ring-opening under basic conditions is generally more difficult for larger cyclic ethers compared to strained rings like epoxides. However, under forcing conditions with strong bases or specific organometallic reagents, cleavage of the C-O bond could be induced.

Mechanistic studies on the ring-opening polymerization of related cyclic ethers, such as 1,4-dioxan-2-one, indicate that the reaction proceeds via a coordination-insertion mechanism with metal-based initiators, involving the cleavage of the acyl-oxygen bond. While this compound lacks the ester group of 1,4-dioxan-2-one, these studies provide insight into the general susceptibility of such rings to cleavage under specific catalytic conditions.

Functionalization at Other Positions of the 1,4-Dioxepane Ring

Functionalization of the saturated carbon atoms of the 1,4-dioxepane ring is a challenging but potentially valuable transformation. Modern synthetic methods, such as C-H activation, could provide a route to introduce new functional groups. For instance, transition metal-catalyzed C-H arylation has been demonstrated for cyclic ethers like 1,4-dioxane. Applying such a methodology to this compound could, in principle, allow for the introduction of aryl groups at positions other than the 6-position.

Derivatization of the Cyclic Ether Moieties

The ether oxygens of the 1,4-dioxepane ring are Lewis basic and can coordinate to Lewis acids. This interaction can activate the ring towards nucleophilic attack, as seen in acid-catalyzed ring-opening. Furthermore, the formation of cyclic acetals and ketals is a common derivatization for diols, and while the 1,4-dioxepane is already a cyclic diether, reactions that involve the temporary formation of more complex cyclic structures through interaction with carbonyl compounds could be envisaged under specific catalytic conditions.

Integrated Reactivity: Synergistic Effects of Thiol and Dioxepane Moieties

The presence of both a thiol and a cyclic diether in the same molecule opens up the possibility of synergistic reactivity, where the two functional groups influence each other's behavior or participate in a concerted reaction.

Intramolecular Cyclization Reactions Involving Both Functional Groups

A key potential synergistic reaction for this compound is intramolecular cyclization. Under conditions that favor the formation of a thiolate anion (e.g., in the presence of a base), the nucleophilic sulfur could potentially attack one of the carbon atoms adjacent to the ether oxygens in an intramolecular SN2 reaction. This would result in the formation of a bicyclic thioether, with the concomitant opening of the dioxepane ring. The feasibility of such a reaction would depend on the ring size of the resulting bicyclic system and the reaction conditions. For example, the formation of a five- or six-membered ring is generally favored.

Chelation and Coordination Chemistry with Transition Metal Centers

The thiol functional group of this compound is expected to be the primary site for interaction with transition metal centers. Thiolates (RS⁻), the deprotonated form of thiols, are classified as soft Lewis bases. wikipedia.org Consequently, they form the most stable coordination complexes with transition metals that are soft Lewis acids, such as mercury(II), lead(II), cadmium(II), and later transition metals like copper(I), silver(I), and gold(I). wikipedia.orgnih.govresearchgate.net

The coordination can result in the formation of various structures, including mononuclear complexes where the thiolate acts as a terminal ligand, or polynuclear complexes where it can bridge two or more metal centers. wikipedia.org While this compound itself is a monodentate ligand through its sulfur atom, the presence of two oxygen atoms in the dioxepane ring could potentially allow for hemilabile behavior, where one of the ether oxygens weakly coordinates and decoordinates from the metal center, although this is speculative without experimental evidence. researchgate.net The formation of stable chelate rings with a single molecule of this compound is unlikely due to the conformational flexibility and the distance between the sulfur and oxygen atoms.

Transition metal thiolate complexes are crucial in bioinorganic chemistry, often found in the active sites of metalloenzymes where a cysteine residue provides the thiolate ligand. wikipedia.org The study of model complexes helps in understanding the structure and reactivity of these biological systems. duq.edu However, no specific coordination complexes involving this compound have been synthesized or characterized according to the available literature.

Elucidation of Reaction Mechanisms and Kinetic Profiles

The reactivity of this compound is predicted to be dominated by the nucleophilic character of its thiol group. This allows it to participate in a variety of chemical transformations, most notably addition reactions to unsaturated systems.

Detailed Mechanistic Investigations of Thiol-Based Addition Processes

Thiol-based additions, often referred to as "click" reactions, are known to proceed through two primary mechanisms: free-radical addition (thiol-ene reaction) and conjugate addition (Thiol-Michael reaction). wikipedia.orgalfa-chemistry.com

Thiol-Michael Addition: This reaction involves the nucleophilic addition of a thiolate anion to an electron-poor alkene, such as an α,β-unsaturated carbonyl compound. researchgate.netrsc.org The mechanism is typically base-catalyzed, where a base deprotonates the thiol (RSH) to form a more nucleophilic thiolate (RS⁻). usm.eduusm.edu This thiolate then attacks the β-carbon of the Michael acceptor, leading to an enolate intermediate, which is subsequently protonated to yield the final thioether product. researchgate.net The rate and efficiency of the Thiol-Michael addition can be influenced more by the nucleophilicity of the catalyst than its basicity (pKa). usm.eduusm.edu

Thiol-Ene Radical Addition: This mechanism involves the addition of a thiyl radical (RS•) across a double bond. wikipedia.orgalfa-chemistry.com The reaction is initiated by heat, light, or a radical initiator, which generates the thiyl radical. wikipedia.org This radical then adds to an alkene (the "ene") in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org This carbon-centered radical subsequently abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, regenerating the thiyl radical and propagating the chain reaction. wikipedia.orgalfa-chemistry.com

While these mechanisms are well-established for a wide range of thiols, specific mechanistic investigations for addition reactions involving this compound have not been reported.

Kinetic Analysis of Chemical Transformations Involving this compound

No experimental kinetic data for reactions involving this compound is currently available in the scientific literature. However, the kinetics of its potential reactions can be inferred from general principles governing thiol reactivity.

For Thiol-Michael additions , the reaction rate is dependent on the concentration of the thiolate anion. nih.gov Therefore, the reaction kinetics are highly pH-dependent, with apparent second-order rate constants increasing as the pH approaches and surpasses the pKa of the thiol, leading to a higher concentration of the reactive thiolate species. nih.gov The rate of reaction also generally decreases as the pKa of the attacking thiol increases, reflecting lower nucleophilicity. nih.gov

The table below illustrates typical rate constants for the reaction of thiols with different electrophiles, providing a general context for the expected reactivity of a compound like this compound.

| Reacting Thiol | Electrophile/Reaction Type | Apparent Second-Order Rate Constant (k) | Conditions |

| Glutathione | Nitro-oleic acid (Michael Addition) | 183 M⁻¹s⁻¹ | pH 7.4, 37 °C |

| Glutathione | Nitro-linoleic acid (Michael Addition) | 355 M⁻¹s⁻¹ | pH 7.4, 37 °C |

| Alkyl Thiols | Thiol-Disulfide Exchange | 0.1 - 10 M⁻¹s⁻¹ | pH 7 |

| Alkyl Thiols | Radical Propagation/Chain Transfer | 10⁵ - 10⁷ M⁻¹s⁻¹ | Radical Conditions |

This table is generated based on data for representative thiols and is intended for illustrative purposes only, as no specific data for this compound is available. nih.govresearchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1,4-Dioxepane-6-thiol can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is predicted to show distinct signals for the protons on the seven-membered ring and the thiol group. The protons adjacent to the oxygen atoms are expected to be deshielded and appear at a lower field (higher ppm), while the thiol proton typically appears as a broad singlet.

The predicted ¹H NMR data is summarized in the interactive table below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference, and the multiplicities are indicated as s (singlet), t (triplet), m (multiplet), etc.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-7 | ~ 3.7 - 3.9 | m | - |

| H-3, H-5 | ~ 3.8 - 4.0 | m | - |

| H-6 | ~ 3.0 - 3.2 | m | - |

| SH | ~ 1.5 - 2.5 | br s | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. In this compound, five distinct carbon signals are expected. The carbons bonded to the electronegative oxygen atoms will appear at the lowest field.

The following interactive table outlines the predicted ¹³C NMR chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-7 | ~ 70 - 75 |

| C-3, C-5 | ~ 75 - 80 |

| C-6 | ~ 35 - 40 |

Note: These are predicted values and may differ from experimental results.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-2 and H-3, H-5 and H-6, and H-6 and H-7, confirming the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal at ~35-40 ppm would show a correlation to the proton signal at ~3.0-3.2 ppm, confirming the C-6/H-6 assignment.

The seven-membered ring of this compound is not planar and is expected to exist in a dynamic equilibrium of different conformations, such as chair and boat forms. Temperature-dependent NMR studies can provide insight into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal broadening. At low temperatures, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. This would enable the determination of the energy barriers for ring inversion and the relative populations of the different conformations. Studies on similar 1,3-dioxepane (B1593757) systems have utilized such techniques to establish the preferred twist-chair conformation in solution. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the C-O ether linkages, the C-S bond, and the S-H bond of the thiol group. The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration, a key marker for the thiol group. rsc.orgblogspot.com The strong C-O stretching vibrations of the ether groups are expected to appear in the 1000-1300 cm⁻¹ region. youtube.comblogspot.comlibretexts.orgrockymountainlabs.comlibretexts.org

The table below summarizes the predicted characteristic FT-IR absorption bands for this compound.

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | Thiol | 2550 - 2600 | Weak |

| C-H stretch | Alkane | 2850 - 3000 | Medium-Strong |

| C-O stretch | Ether | 1000 - 1300 | Strong |

| C-S stretch | Thioether | 600 - 800 | Weak-Medium |

Raman Spectroscopy for Specific Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. For this compound, the Raman spectrum is expected to be characterized by specific bands corresponding to the thiol group and the dioxepane ring.

The most characteristic vibration for the thiol moiety is the S-H stretching (ν(S-H)) mode, which typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. The C-S stretching (ν(C-S)) vibration is also a key indicator, generally found in the 600-750 cm⁻¹ range. Its exact position can provide insight into the conformation of the substituent on the seven-membered ring. Another important, albeit less intense, vibration is the C-S-H bending mode (δ(C-S-H)), which is expected around 800-950 cm⁻¹.

The 1,4-dioxepane ring vibrations will contribute a more complex set of bands. The C-O-C stretching modes of the ether linkages are expected to produce strong bands in the 1050-1250 cm⁻¹ region. The CH₂ rocking and twisting modes and the skeletal deformations of the seven-membered ring will appear in the fingerprint region below 1500 cm⁻¹. Analysis of the low-frequency modes can be particularly informative about the ring's puckered conformation.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| S-H Stretch (ν(S-H)) | Thiol | 2550 - 2600 | Weak to Medium |

| C-H Stretch (ν(C-H)) | Aliphatic (Ring CH₂) | 2850 - 3000 | Strong |

| C-O-C Asymmetric Stretch | Ether (Dioxepane) | 1050 - 1150 | Strong |

| C-O-C Symmetric Stretch | Ether (Dioxepane) | 1150 - 1250 | Medium |

| CH₂ Bend/Scissor (δ(CH₂)) | Aliphatic (Ring CH₂) | 1440 - 1480 | Medium |

| C-S-H Bend (δ(C-S-H)) | Thiol | 800 - 950 | Weak |

| C-S Stretch (ν(C-S)) | Thiol | 600 - 750 | Medium |

| Ring Deformation Modes | Dioxepane Ring | < 600 | Weak to Medium |

Note: This table represents predicted values based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be the primary method to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be determined, distinguishing it from other potential isomers or compounds with the same nominal mass. The expected exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 2: Theoretical Exact Masses for this compound (C₅H₁₀O₂S)

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺˙ | C₅H₁₀O₂S⁺˙ | 134.04015 |

| [M+H]⁺ | C₅H₁₁O₂S⁺ | 135.04797 |

| [M+Na]⁺ | C₅H₁₀O₂SNa⁺ | 157.02994 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structure of this compound by analyzing its fragmentation pathways. The molecular ion (or a protonated precursor) would be isolated and subjected to collision-induced dissociation (CID), and the resulting fragment ions would be mass-analyzed. The fragmentation of cyclic ethers often involves an initial α-cleavage adjacent to an oxygen atom. nih.gov For this compound, fragmentation would likely be initiated by cleavage of the C-C bonds alpha to the ether oxygens or the C-S bond. Common fragmentation patterns for thioethers and cyclic ethers suggest potential losses of small neutral molecules like H₂S, C₂H₄O, or radicals such as •SH. nih.govscribd.com The resulting fragmentation pattern provides a structural fingerprint that can confirm the connectivity of the atoms within the molecule.

Table 3: Plausible MS/MS Fragments of this compound (Precursor Ion: [M+H]⁺, m/z 135.05)

| Fragment m/z (Nominal) | Plausible Neutral Loss | Proposed Fragment Structure/Formula |

| 101 | H₂S | [C₅H₉O₂]⁺ (Resulting from rearrangement and loss of hydrogen sulfide) |

| 91 | C₂H₄O | [C₃H₇OS]⁺ (Loss of an ethylene (B1197577) oxide unit) |

| 73 | C₂H₄O₂ | [C₃H₅S]⁺ (Loss of diethylene glycol fragment) |

| 61 | C₃H₆O₂ | [C₂H₅S]⁺ (Ethylthio cation) |

Note: This table presents hypothetical fragmentation pathways. The actual fragmentation will depend on the ionization method and collision energy.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at an appropriate temperature, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. For a seven-membered ring like dioxepane, which is known to be flexible, X-ray crystallography would reveal its specific solid-state conformation (e.g., chair, boat, or twist-chair). rsc.org Furthermore, it would unambiguously establish the position of the thiol group on the ring and detail any intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen, which dictate the crystal packing.

Table 4: Illustrative X-ray Crystallography Data for a Hypothetical Crystal of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 98.5 |

| Volume (ų) | 778.9 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.14 g/cm³ |

| Ring Conformation | Twist-Chair |

Note: This data is purely illustrative to demonstrate the type of information obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Since the 6-position of this compound is a stereocenter, the compound can exist as a pair of enantiomers ((R)- and (S)-1,4-Dioxepane-6-thiol). Chiroptical spectroscopic techniques, particularly circular dichroism (CD), are essential for analyzing the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light.

A racemic mixture of this compound would be CD-silent. However, if the enantiomers were resolved or if an enantioselective synthesis were performed, each enantiomer would exhibit a CD spectrum with Cotton effects (positive or negative peaks) corresponding to its electronic transitions. The n → σ* transition of the thioether chromophore and the transitions associated with the ether chromophores would be expected to be CD-active. The sign and magnitude of the Cotton effects could be used to assign the absolute configuration of the enantiomers, often with the aid of computational predictions. nih.gov

Table 5: Expected Chiroptical Data for an Enantiomer of this compound

| Electronic Transition | Approximate Wavelength (nm) | Expected Cotton Effect Sign |

| n → σ* (S-C bond) | 230 - 250 | (+ or -) |

| n → σ* (C-O bond) | 185 - 200 | (+ or -) |

Note: The signs of the Cotton effects are enantiomer-dependent and would need to be determined experimentally or computationally.

Computational Chemistry and Theoretical Modeling of 1,4 Dioxepane 6 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-Dioxepane-6-thiol at the molecular level. These methods allow for the determination of stable geometries, electronic structure, and the energetic landscape of conformational changes.

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and electronic properties of medium-sized organic molecules due to its favorable balance between accuracy and computational cost. arxiv.org For a molecule like this compound, various functionals such as B3LYP, M06-2X, and ωB97XD are commonly employed in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to perform geometry optimizations. nih.govacs.org These calculations aim to locate the minimum energy structures on the potential energy surface, which correspond to stable conformers of the molecule. joaquinbarroso.com

Once the geometries are optimized, a range of electronic properties can be calculated. These include the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity, and the calculation of the molecular electrostatic potential, which provides insight into the charge distribution and potential sites for electrophilic or nucleophilic attack. researchgate.net Vibrational frequency calculations are also typically performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to predict their infrared spectra. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Seven-Membered Heterocycles using DFT Note: This table presents typical data for related seven-membered rings like oxepane (B1206615) and thiepane, as direct experimental or computational data for this compound is not readily available in the literature. The values are representative of what would be expected.

| Parameter | M06-2X/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Lengths (Å) | ||

| C-O | 1.43 | 1.44 |

| C-S | 1.84 | 1.85 |

| C-C | 1.53 | 1.54 |

| C-H | 1.09 | 1.10 |

| S-H | 1.34 | 1.35 |

| Bond Angles (º) | ||

| C-O-C | 114.5 | 115.0 |

| C-S-C | 98.0 | 98.5 |

| O-C-C | 112.0 | 112.5 |

| C-C-C | 115.0 | 116.0 |

| Dihedral Angles (º) | Highly variable depending on conformation | Highly variable depending on conformation |

Data is synthesized from typical values found in computational studies of related heterocycles. nih.govacs.org

For a more accurate description of the electronic structure, particularly for benchmarking DFT results or investigating systems where electron correlation is critical, high-level ab initio methods are employed. mst.edutubitak.gov.tr Methods such as Møller-Plesset perturbation theory (MP2) and, more rigorously, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) or Quadratic Configuration Interaction (QCISD) provide a more precise calculation of energies and properties. arxiv.org

Due to their significant computational expense, these methods are often used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2). arxiv.org They are invaluable for obtaining benchmark energetic data, such as the relative energies of different conformers or the energy barriers for conformational interconversion, with an accuracy that can approach experimental values. arxiv.org

Seven-membered rings like this compound are highly flexible and exist as a dynamic equilibrium of multiple conformations. arkat-usa.org Unlike the well-defined chair conformation of cyclohexane, seven-membered rings have several low-energy conformers, with the most prominent being the chair, twist-chair, boat, and twist-boat forms. arkat-usa.orgaip.org

For cycloheptane (B1346806) and its heterocyclic analogs, the twist-chair conformation is generally found to be the most stable. aip.orgacs.org The presence of heteroatoms and substituents, as in this compound, influences the relative energies of these conformers. The chair and twist-chair families are typically the most populated, separated by relatively low energy barriers. arkat-usa.orgaip.org

Table 2: Calculated Relative Energies for Conformations of Cycloheptane (A Model for Seven-Membered Rings)

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 1.4 |

| Twist-Boat | 2.1 |

| Boat | 2.3 |

Data adapted from studies on cycloheptane, which serves as a fundamental model for the conformational behavior of seven-membered rings. aip.orgacs.org

The various conformers of seven-membered rings can interconvert through low-energy pathways, a process known as pseudorotation. aip.org This involves sequential changes in the ring's dihedral angles, allowing the molecule to transition between different twist-chair and twist-boat forms without passing through high-energy planar states. arkat-usa.org Computational methods are essential for mapping these interconversion pathways and calculating the associated energy barriers. acs.org

For cycloheptanone, a related seven-membered ring, the pseudorotation pathway has been shown to be nonrigid, with very low barriers between adjacent twist-chair forms. aip.org The energy barriers for these processes are critical for understanding the molecule's dynamics, as they determine the rates of conformational interconversion at a given temperature. Theoretical calculations can identify the transition state structures that connect these stable conformers.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of individual conformers, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

Molecular dynamics simulations can model the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the molecule over time. These simulations can reveal the preferred conformations in solution, the timescales of interconversion between them, and the influence of the solvent on the conformational equilibrium. arkat-usa.orgmdpi.com For instance, studies on oxepane have utilized MD simulations to explore its dynamic behavior, providing insights that are complementary to the static picture from quantum calculations. arkat-usa.org

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no specific published research available for the chemical compound "this compound" that would allow for the detailed analysis required by the provided outline. The topics of intermolecular interactions, prediction of spectroscopic parameters (NMR and vibrational frequencies), and reaction mechanism elucidation through computational methods are highly specific and require dedicated studies on this particular molecule.

Without any primary or secondary research sources detailing computational chemistry and theoretical modeling of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request. The creation of data tables and the discussion of detailed research findings presuppose the existence of such research, which appears to be absent from the public domain at this time.

Therefore, the requested article on the computational chemistry and theoretical modeling of this compound cannot be produced.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a molecule based on its structural and electronic features. acs.orgmdpi.com This methodology is predicated on the principle that the molecular structure of a compound inherently determines its properties. acs.org By establishing a mathematical correlation between molecular descriptors and a specific property, QSPR models can offer valuable predictions for compounds that have not yet been synthesized or experimentally characterized. cmst.eu For a novel compound like this compound, where experimental data may be scarce, QSPR serves as a powerful predictive tool.

The development of a robust QSPR model involves several key stages, including the selection of a dataset of molecules with known properties, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a mathematical model, often through multiple linear regression (MLR) or more advanced machine learning techniques. cmst.eunih.gov

The predictive power of a QSPR model is fundamentally dependent on the chosen molecular descriptors. These numerical values quantify different aspects of a molecule's structure. For this compound, a molecule featuring a seven-membered cyclic ether ring and a thiol functional group, a combination of descriptor classes would be essential for comprehensive modeling.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include Zagreb indices and path-number parameters, which can correlate with properties like boiling point. researchgate.net

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume. They are crucial for understanding interactions dependent on molecular size and shape.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. researchgate.net For this compound, key descriptors would include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are relevant for predicting reactivity. acs.org The presence of the sulfur atom and ether oxygens makes descriptors related to partial atomic charges and polarizability particularly important for modeling intermolecular interactions. nih.gov

Functional Group Counts: Simple descriptors such as the number of thiol groups (nSH) or ether linkages (nROR) can be surprisingly effective in QSPR models, especially for properties like solubility and hydrogen bonding capacity. alvascience.com

The selection of the most pertinent descriptors is typically achieved through statistical methods like stepwise regression to create a model that is both accurate and interpretable. cmst.eu

While specific QSPR models for this compound are not yet established in the scientific literature, we can present an illustrative table of how such models could predict key physicochemical properties. The following table is a hypothetical representation of potential QSPR predictions for this compound and structurally related analogs.

Table 1: Hypothetical QSPR-Predicted Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted LogP (Octanol-Water Partition Coefficient) | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| 1,4-Dioxepane | 102.13 | 135.2 | -0.25 | -0.10 |

| Cycloheptane Thiol | 130.27 | 185.6 | 2.80 | -2.50 |

| This compound | 134.20 | 195.8 | 0.95 | -1.20 |

| 1,4-Dioxane-2-thiol | 120.17 | 172.4 | 0.40 | -0.85 |

This table is for illustrative purposes only. The predicted values are not based on a published QSPR model for these specific compounds but are generated to demonstrate the potential output of such a model based on the structural features of the molecules.

QSPR models can also be extended to predict interactions with biological systems or environmental fate. For this compound, the presence of the thiol group suggests a potential for metal-binding. nih.gov The affinity of thiol-containing compounds for heavy metal ions like cadmium and zinc is a well-documented phenomenon. nih.govrsc.org A QSPR model could be developed to predict the stability constants of complexes formed between this compound and various metal ions. researchgate.netresearchgate.net

Such a model would likely rely heavily on quantum-chemical descriptors that quantify the electronic characteristics of the sulfur atom, such as its partial charge and its contribution to the HOMO, as these factors govern the strength of the metal-ligand bond. nih.gov Hydrophobic and steric factors, captured by descriptors like LogP and molecular volume, also play a significant role in these interactions. nih.govnih.gov

Table 2: Illustrative QSPR Model for Predicting Metal-Binding Affinity (logK)

| Compound | Key Descriptor 1 (e.g., Sulfur Atom Partial Charge) | Key Descriptor 2 (e.g., Molecular Lipophilicity) | Predicted Binding Affinity for Cd(II) (logK) |

|---|---|---|---|

| Glutathione | -0.15 | -3.5 | 8.5 |

| Cysteine | -0.18 | -1.8 | 7.2 |

| This compound | -0.12 | 0.95 | 5.8 |

| 1-Propanethiol | -0.08 | 1.9 | 4.5 |

This table is a hypothetical illustration of a QSPR model for metal-binding affinity. The descriptor values and predicted affinities are for demonstrative purposes and are not derived from experimental data for this compound.

Polymer Chemistry and Material Science Applications of 1,4 Dioxepane 6 Thiol Derivatives

Role of Thiol-Functionalized Dioxepanes in Polymer Synthesis

The presence of a thiol group in dioxepane-based monomers introduces a reactive handle that can be exploited in several polymerization strategies. This functionality allows for the design of monomers tailored for specific polymerization mechanisms and for the control of polymer chain growth.

Monomer Design for Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a key method for the synthesis of biodegradable polymers. While alcohols, thiols, amines, and carboxylic acids can interfere with the polymerization process by acting as initiators or terminating agents, their protection is a common strategy. rsc.org Thiol-functionalized dioxepanes can be designed as monomers for ROP, where the thiol group, often in a protected form, can be later deprotected to afford a reactive site on the polymer backbone. This approach allows for the synthesis of functional polyesters with pendant thiol groups.

Radical Ring-Opening Polymerization (RROP) of Methylene-Dioxepane Analogues

Radical ring-opening polymerization (rROP) of cyclic monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) and its derivatives is a powerful technique for introducing ester functionalities into the backbone of vinyl polymers, rendering them degradable. researchgate.netresearchgate.net This method combines the advantages of both ring-opening and radical polymerizations. researchgate.net The polymerization of MDO analogues proceeds via an addition-fragmentation process, leading to the formation of polyesters. researchgate.net While the direct polymerization of a thiol-containing methylene-dioxepane is less common due to the reactivity of the thiol group with radical species, derivatives where the thiol is protected or introduced post-polymerization are more feasible.

Studies have shown that MDO and its derivatives, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), can undergo controlled/living radical ring-opening polymerization. researchgate.netjlu.edu.cn This control allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net The reactivity of MDO in copolymerizations can be low, which has spurred research into developing more reactive cyclic monomers. tandfonline.com

Controlled Polymerization Techniques Utilizing Thiol-Containing Initiators or Chain Transfer Agents

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can utilize thiol-containing compounds as chain transfer agents (CTAs) to mediate the polymerization. acs.org Surface-initiated RAFT (S-RAFT) can be performed using either surface-immobilized radical initiators or surface-immobilized RAFT CTAs. acs.org Thiol-based initiators have also been explored for photopolymerizations. google.com

In the context of dioxepane polymerization, a thiol-containing initiator or CTA could be used to control the radical polymerization of a methylene-dioxepane monomer. This would result in a polyester (B1180765) chain with a terminal thiol group derived from the initiator or CTA. This terminal thiol group is then available for further reactions, enabling the synthesis of block copolymers or other complex architectures. For instance, post-polymerization modification of poly(MDO) chain-ends has been achieved through aminolysis and Michael addition of propargyl methacrylate (B99206) onto the terminal thiol. researchgate.net

Post-Polymerization Modification Utilizing the Thiol Group

The true versatility of incorporating a thiol group into a polymer structure lies in its ability to undergo a variety of highly efficient and selective chemical reactions. This allows for the transformation of a relatively simple polymer into a complex, functional macromolecule.

Thiol-Ene Click Chemistry for Side-Chain Functionalization of Polymers

Thiol-ene click chemistry is a robust and efficient method for polymer modification. nih.govosti.gov This radical-mediated reaction between a thiol and an alkene is characterized by high yields, insensitivity to oxygen and water, and the absence of byproducts. google.comnih.gov It can be initiated thermally or photochemically, with photoinitiation offering spatial and temporal control. nih.govresearchgate.net

Polymers derived from thiol-functionalized dioxepanes, containing pendant thiol groups, can be readily modified using thiol-ene chemistry. By reacting the polymer with a variety of ene-containing molecules, a wide range of functional groups can be introduced onto the polymer side-chains. This methodology provides a straightforward route to functionalized polyesters. rsc.org For example, functionalized polysulfones have been prepared by incorporating a pendant vinyl ether group and subsequently reacting it with thiols. osti.gov Similarly, MDO has been copolymerized with monomers containing other reactive groups, which are then used for subsequent thiol-ene reactions. semanticscholar.org

Table 1: Examples of Thiol-Ene Click Reactions in Polymer Modification This table is interactive. Click on the headers to sort the data.

| Polymer Backbone | Thiol Source | Ene Compound | Application | Reference(s) |

|---|---|---|---|---|

| Unsaturated Polyesters | Pendant Thiol Groups | Various Alkenes | Side-chain functionalization | rsc.org |

| Polysulfone | External Thiol | Pendant Vinyl Ether | Introduction of functional groups | osti.gov |

Covalent Conjugation of Diverse Molecular Architectures via Thiol Linkages

The thiol group serves as a versatile anchor point for the covalent attachment of a wide array of molecules, including biomolecules, drugs, and other polymers. nih.gov This is particularly valuable in the development of materials for biomedical applications. nih.gov

Polymers with pendant thiol groups, synthesized from 1,4-dioxepane-6-thiol derivatives, can be conjugated with biologically active molecules through various ligation chemistries. For instance, thiol-disulfide exchange reactions are a common method for attaching thiol-containing molecules to polymers with disulfide linkages. rsc.org Additionally, thiols can react with a variety of other functional groups, such as maleimides and epoxides, to form stable covalent bonds. semanticscholar.orgresearchgate.net This enables the creation of polymer-drug conjugates, where a therapeutic agent is attached to the polymer backbone, potentially through a biodegradable linker. nih.gov The ability to covalently bind bioactive molecules allows for the development of targeted drug delivery systems and other advanced biomaterials. researchgate.net

Formation of Crosslinked Polymeric Networks and Hydrogels

The thiol functionality of this compound and its derivatives serves as a versatile reactive handle for the formation of crosslinked polymeric networks and hydrogels. These three-dimensional structures are created by connecting linear or branched polymer chains through covalent bonds, with the thiol group participating in highly efficient "click" reactions such as thiol-ene and thiol-yne chemistry. researchgate.net These reactions are prized in polymer synthesis for their rapid rates, high yields, and operational simplicity, often proceeding under mild conditions without the need for external triggers like heat or light. researchgate.net

Thiol-ene photopolymerization is a common method used to form hydrogels. nih.gov In this process, a multifunctional thiol-containing monomer, such as a derivative of this compound, reacts with a polymer containing multiple alkene (ene) groups in the presence of a photoinitiator. nih.gov Upon exposure to UV light, the photoinitiator generates radicals, initiating a step-growth polymerization mechanism that leads to a homogeneous network structure. nih.gov This method allows for precise spatial and temporal control over the gelation process. nih.gov

Similarly, nucleophilic thiol-yne reactions, which can be triggered by a base, are used for the rapid construction of hydrogels with unique features. researchgate.net The ability to form these networks in both organic and aqueous media makes thiol-based reactions highly adaptable for creating materials intended for biomedical applications. researchgate.net Hydrogels synthesized via these methods can exhibit stimuli-responsive behaviors, such as temperature-dependent swelling and shrinking. researchgate.net For instance, hydrogels made from the copolymerization of 2-methylene-1,3-dioxepane (a related dioxepane monomer) and 2-hydroxyethylacrylate demonstrate thermoresponsive properties. researchgate.net The crosslinked nature of these materials, however, prevents them from being processed in solution or melt, which has driven research into creating degradable networks. acs.org

| Crosslinking Chemistry | Reactants | Conditions | Key Features |

| Thiol-Ene | Thiol-functionalized dioxepane, Poly-alkene | Photoinitiator, UV light | High efficiency, Spatial/temporal control, Homogeneous network nih.gov |

| Thiol-Yne | Thiol-functionalized dioxepane, Poly-alkyne | Base catalyst | Rapid reaction, No external regulator needed, Forms dynamic bonds researchgate.net |

| Thiol-Disulfide Exchange | Thiol-functionalized dioxepane, Disulfide-containing polymer | pH or redox change | Reversible crosslinking, Stimuli-responsive, Self-healing rsc.org |

Development of Biodegradable and Responsive Polymeric Materials

Design and Synthesis of Biodegradable Polyesters Incorporating Dioxepane Units

The incorporation of dioxepane units into polymer backbones is a key strategy for developing biodegradable materials. A significant method for synthesizing these biodegradable aliphatic polyesters is the radical ring-opening polymerization (RROP) of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (MDO). rsc.orgmdpi.com This polymerization technique uniquely combines ester units with a carbon-carbon backbone, creating a new class of poly(vinyl-co-ester) materials. rsc.org The presence of these ester linkages, introduced by the MDO units, renders the polymer susceptible to hydrolysis, making it biodegradable. acs.orgupb.ro

The synthesis can be readily achieved through the copolymerization of MDO with various functional vinyl monomers. rsc.org This approach allows for the straightforward creation of functional polyesters in a simple one-pot reaction. For example, researchers have synthesized a series of terpolymers, P(MDO-co-PEGMA-co-PDSMA), by adjusting the molar ratio of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.org The resulting polymers possess a combination of biodegradable segments from MDO, hydrophilic chains from PEGMA, and functional disulfide pendants from PDSMA. rsc.org The rate of degradation can be tuned by altering the chemical structure and physical properties, such as crystallinity, of the polyester. mdpi.com

| Polymer System | Monomers | Polymerization Method | Key Property |

| P(MDO-co-PEGMA-co-PDSMA) | 2-methylene-1,3-dioxepane (MDO), PEGMA, PDSMA | Radical ring-opening terpolymerization | Biodegradable and functional polyester rsc.org |

| PLA/PDXP Copolymers | Lactide (LA), 1,3-Dioxepane (B1593757) (DXP) | Cationic copolymerization | Functional, degradable copolymers acs.org |

| P(NIPAM-co-BMDO) | N-isopropylacrylamide, 5,6-benzo-2-methylene-1,3-dioxepane | Radical copolymerization | Thermoresponsive and degradable acs.orgupb.ro |

Fabrication of Stimuli-Responsive Polymers with Thiol/Disulfide Functionality

The incorporation of thiol and disulfide functionalities into dioxepane-containing polymers is a powerful method for creating "smart" or stimuli-responsive materials. mdpi.comencyclopedia.pub These polymers can undergo significant changes in their physical properties in response to specific triggers such as pH, redox potential, or light. encyclopedia.pubsemanticscholar.org The key to this responsiveness lies in the covalent disulfide bond (RSSR), which can be reversibly broken and re-formed under mild conditions. mdpi.com

Thiol-disulfide exchange is a fundamental reaction in these systems, where a thiolate anion (RS⁻) acts as a nucleophile to cleave a disulfide bond. encyclopedia.pub This dynamic covalent chemistry allows for the controlled release of cargo or changes in polymer architecture. encyclopedia.pubrsc.org For instance, polymers with pendant disulfide groups are stable in extracellular environments but can be cleaved by intracellular antioxidants like glutathione, which is found in higher concentrations in cancer cells. rsc.org This redox-responsiveness has been widely exploited for targeted drug delivery. rsc.org

Researchers have designed multi-stimuli-responsive materials by combining thiol/disulfide chemistry with other responsive moieties. mdpi.comencyclopedia.pub For example, a polymer film was created where each repeating unit contained a protected phenol (B47542) that is cleaved selectively by a thiol. nih.gov This initial detection event triggers a self-propagating reaction throughout the material, leading to a global change in its optical (fluorescent) properties. nih.gov Such systems demonstrate how a molecular detection event can be translated into a macroscopic signal. nih.gov

Engineering of Self-Healing and Adaptable Polymeric Systems

The reversible nature of the disulfide bond is also central to the engineering of self-healing and adaptable polymeric systems. nih.gov These materials can autonomously repair damage, extending their service life. nih.gov Intrinsic self-healing can be achieved by incorporating dynamic covalent bonds, such as disulfide linkages, into a polymer network. researchgate.net When a fracture occurs, the disulfide bonds can break and subsequently reform across the damaged interface, restoring the material's integrity.

A notable strategy involves designing elastomers that contain both thiol and disulfide groups. researchgate.net The thiol groups facilitate the initial formation of the polymer network via a rapid thiol-ene photopolymerization, which is ideal for processes like 3D printing. researchgate.net The disulfide groups, present within the same network, enable a disulfide metathesis reaction, which is a bond-exchange process that allows the material to self-heal. researchgate.net This approach successfully decouples the network formation from the healing mechanism.

Injectable, self-healing hydrogels have also been developed using thiol-disulfide exchange reactions. rsc.org These gels can be formed by mixing a thiol-functionalized polymer with a dithiolane-modified polymer. The increased reactivity of the cyclic dithiolane's disulfide bond, due to ring tension, allows the hydrogel to self-heal under neutral or even mildly acidic conditions. rsc.org The ability of these materials to flow under shear (injectability) and then rapidly reform their crosslinked network at the target site makes them highly suitable for biomedical applications.

Advanced Topics and Future Research Directions

Sustainable Synthesis Approaches for 1,4-Dioxepane-6-thiol

The growing emphasis on environmentally benign chemical processes necessitates the development of sustainable synthetic routes to this compound. Future research will likely concentrate on the integration of green chemistry principles and the use of renewable resources.

The principles of green chemistry offer a framework for designing safer and more efficient chemical syntheses. For this compound, this could involve several key strategies. The use of aqueous media for reactions, as demonstrated in the photolytic amino etherification of aryl diazoacetates, presents a sustainable alternative to volatile organic solvents. rsc.org Furthermore, developing one-pot syntheses or tandem reactions would minimize waste by reducing the number of purification steps. The application of metal-free catalysis, for instance using solid acid catalysts for thioether synthesis, can mitigate the environmental impact associated with heavy metal waste. beilstein-journals.orgd-nb.info Future research could explore the use of organocatalysts, which are often derived from natural products and are biodegradable. nih.gov

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound and its Derivatives

| Green Chemistry Principle | Proposed Application in this compound Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacement of traditional organic solvents with water, supercritical CO₂, or bio-based solvents like Cyrene™. rsc.orgtandfonline.comresearchgate.netresearchgate.net | Reduced toxicity, improved safety profile, and easier solvent removal. |

| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms from the reactants into the final product. | Maximized efficiency and minimized waste generation. |

| Catalysis | Employment of reusable solid acid catalysts, organocatalysts, or biocatalysts in key synthetic steps. beilstein-journals.orgd-nb.infonih.gov | Reduced catalyst loading, easier separation, and lower environmental impact. |

| Energy Efficiency | Utilization of microwave-assisted or photochemical reactions to reduce reaction times and energy consumption. rsc.orgencyclopedia.pub | Faster reactions and lower operational costs. |

The transition from petrochemical-based feedstocks to renewable bio-based resources is a cornerstone of sustainable chemistry. lcpo.fr Levoglucosenone (B1675106), a derivative of cellulose, has emerged as a versatile platform molecule for the synthesis of bio-based solvents and polymers, including dioxepane structures. tandfonline.comresearchgate.netresearchgate.netacs.org Research has demonstrated the synthesis of dioxepane Cygnet, a ketal derivative of the bio-based solvent Cyrene™, from levoglucosenone and 1,4-butanediol. tandfonline.comresearchgate.net This provides a clear pathway for producing the 1,4-dioxepane ring system from renewable resources. Future work could focus on developing methods to introduce a thiol group into these bio-derived dioxepanes. Lignin, another abundant biopolymer, can be a source of aromatic compounds that could be integrated into more complex derivatives of this compound. rsc.org

Advanced Catalysis for Thiolated Dioxepane Transformations

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For this compound, advanced catalytic methods can unlock new avenues for its functionalization and the creation of chiral derivatives.

While metal-catalyzed reactions are powerful, the development of organocatalytic and metal-free alternatives is highly desirable to avoid metal contamination in the final products, which is particularly important for medicinal chemistry applications. nih.govresearchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant advancements. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze a variety of transformations, including the diastereoselective synthesis of heterocyclic compounds. rsc.orgchemrxiv.org The use of metal-free tetrapyrrolic macrocycles as catalysts in reactions like the sulfa-Michael addition has also been reported. beilstein-journals.org These approaches could be adapted for the selective functionalization of the thiol group in this compound or for reactions involving the dioxepane ring. Solid acid catalysts have also proven effective in the synthesis of thioethers from alcohols and thiols under solvent-free conditions, offering a recyclable and environmentally friendly option. beilstein-journals.orgd-nb.info

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of catalytic asymmetric methods for the synthesis and transformation of this compound is a key area for future research. Phosphine-catalyzed asymmetric γ-addition reactions have been successfully employed for the enantioselective construction of tertiary thioethers. nih.govrsc.org Similarly, chiral N-heterocyclic carbenes have been used in sequential catalysis to achieve both enantioselective and diastereoselective synthesis of complex heterocyclic molecules. acs.org The use of ene-reductases in biocatalysis has also shown promise for the asymmetric synthesis of chiral thioethers. acs.orgchemrxiv.org These catalytic systems could be explored for the stereoselective synthesis of substituted this compound derivatives, leading to novel chiral building blocks for drug discovery.

Table 2: Examples of Advanced Catalytic Methods with Potential for this compound

| Catalytic Approach | Catalyst Example | Potential Application | Key Advantages |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) rsc.orgchemrxiv.org | Diastereoselective functionalization of the dioxepane ring. | Metal-free, mild reaction conditions, high stereoselectivity. |

| Asymmetric Catalysis | Chiral Phosphines nih.govrsc.org | Enantioselective synthesis of chiral tertiary thioethers from this compound. | Access to optically active sulfur-containing compounds. |

| Biocatalysis | Ene-reductases acs.orgchemrxiv.org | Asymmetric synthesis of chiral thioethers derived from this compound. | High enantioselectivity, environmentally friendly conditions. |

| Metal-Free Catalysis | Solid Acid Catalysts beilstein-journals.orgd-nb.info | Synthesis of thioether derivatives of this compound. | Recyclable catalyst, solvent-free conditions, high yields. |

Development of Novel Polymerization Mechanisms for Dioxepane-Thiols

The molecular architecture of this compound, featuring a nucleophilic thiol moiety and a heterocyclic ring, makes it a candidate for various polymerization strategies. The development of novel polymerization mechanisms is centered on leveraging this dual functionality, either by targeting the functionalities simultaneously or by employing orthogonal chemistries for sequential polymer growth and modification. Future research is likely to explore pathways such as thiol-ene/thiol-yne click reactions and controlled ring-opening polymerization (ROP).

Thiol-Ene and Thiol-Yne Click Polymerizations

The high efficiency and specificity of thiol-click chemistry make it a primary candidate for polymerizing this compound. mdpi.comwikipedia.org These reactions, which can be initiated by UV light or a radical initiator, involve the addition of a thiol across a double (thiol-ene) or triple (thiol-yne) bond. wikipedia.org This approach allows for the creation of polythioethers with the dioxepane moiety as a pendant group. tandfonline.com

A prospective mechanism involves the step-growth polymerization of this compound with multifunctional ene or yne-containing comonomers. For instance, reacting it with a di-acrylate or a di-alkyne in the presence of a photoinitiator would yield a cross-linked network or a linear polymer, respectively. The reaction proceeds via a radical-mediated chain transfer mechanism, which is known for its rapid kinetics and insensitivity to oxygen and water. mdpi.comnih.gov The development in this area could focus on identifying catalysts that allow for stereocontrol during the addition, influencing the resulting polymer's properties. acs.org

Table 1: Potential Catalytic Systems for Thiol-Click Polymerization of this compound

| Catalyst/Initiator System | Reaction Type | Key Advantages | Potential Outcome |

| Photoinitiators (e.g., AIBN, DMPA) | Radical Thiol-Ene/Yne | Spatiotemporal control, rapid curing, mild conditions. wikipedia.org | Formation of polythioether networks with pendant dioxepane rings. |

| Organobases (e.g., DBU, TBD) | Michael Addition Thiol-Ene | Catalyst-driven, can be performed without light. tandfonline.com | Linear or hyperbranched polymers depending on monomer functionality. |

| Transition Metal Complexes (e.g., Rh, Au) | Catalytic Hydrothiolation | High regioselectivity and stereoselectivity. wikipedia.org | Well-defined polymer microstructures. |

Controlled Ring-Opening Polymerization (ROP)

While the thiol group offers a direct route for polymerization, the 1,4-dioxepane ring itself is a potential site for ring-opening polymerization (ROP). ROP is a powerful technique for creating polymers with heteroatoms in the main chain, such as polyesters and polyethers. semanticscholar.org The polymerization of seven-membered rings like dioxepanes is less common than for strained four- or five-membered rings or activated monomers like lactones, but can be achieved with potent catalytic systems. nih.govnih.gov

Future research could investigate the use of strong Lewis acids or specialized organometallic complexes to catalyze the ROP of the 1,4-dioxepane ring. nih.gov A significant challenge would be achieving selectivity, as many catalysts for ROP could also interact with the thiol group. One novel approach involves the development of orthogonal polymerization strategies. For example, the thiol group could be protected, followed by the ROP of the dioxepane ring. Subsequent deprotection would yield a polymer with pendant thiol groups available for further functionalization, creating complex polymer architectures. Conversely, catalysts that are highly selective for thiol-ene reactions without initiating ROP would allow for the formation of a polythioether backbone, preserving the dioxepane rings for potential later ring-opening to alter material properties.

Theoretical Advancements in Predicting Reactivity and Conformational Landscape

Computational chemistry provides indispensable tools for predicting the behavior of molecules, offering insights into stability, conformation, and reactivity before undertaking complex synthesis. nih.govnumberanalytics.com For a molecule like this compound, theoretical methods are crucial for understanding its intricate conformational possibilities and guiding the design of synthetic routes.

Predicting the Conformational Landscape

Seven-membered rings such as cycloheptane (B1346806) and its hetero-analogs are conformationally complex, existing in a dynamic equilibrium between several low-energy forms, primarily in the twist-chair (TC) and twist-boat (TB) families. nih.govcdnsciencepub.com Studies on related 1,3-dioxepane (B1593757) and 1,4-dioxepane systems have shown that the twist-chair conformation is generally the most stable. nih.govnih.govresearchgate.net

Advanced computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to map the potential energy surface of this compound. nih.gov These calculations can determine the precise geometries and relative energies of all possible conformers. The position and orientation (axial vs. equatorial) of the thiol group on the flexible dioxepane ring will significantly influence the conformational preference. Molecular dynamics (MD) simulations can further illuminate the dynamic interconversion between these conformers in solution, providing a complete picture of the molecule's structural landscape. nih.gov

Table 2: Calculated Relative Energies for Conformations of Related Seven-Membered Heterocycles

| Compound | Method | Most Stable Conformation | Relative Energy of Chair (C) (kJ/mol) | Relative Energy of Twist-Boat (TB) (kJ/mol) | Reference |

| Cycloheptane | MM3 | Twist-Chair (TC) | 6.11 | 2.30 | nih.gov |

| Oxepane (B1206615) | MM3 | Twist-Chair (TC) | 7.99 | 0.96 | nih.gov |

| Thiepane | High-level ab initio | Twist-Chair (TC) | 6.78 | 4.35 | nih.gov |

| 1,3-Dioxepane | DFT | Twist-Chair (TC) | Data not specified | Data not specified | researchgate.net |

Note: Energies are relative to the most stable Twist-Chair (TC) conformation.

Theoretical Advancements in Predicting Reactivity

Beyond structure, theoretical chemistry is pivotal in predicting the reactivity of this compound. Frontier Molecular Orbital (FMO) theory and analysis of the electrostatic potential (ESP) are key tools in this endeavor. numberanalytics.com

Frontier Molecular Orbital (FMO) Analysis : By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how the molecule will interact with other reagents. For this compound, the HOMO is expected to be localized on the sulfur atom of the thiol group, confirming its role as the primary nucleophilic center for reactions like thiol-ene additions. The LUMO distribution would indicate the most electrophilic sites, which could be susceptible to attack by a nucleophile, potentially initiating ring-opening.

Electrostatic Potential (ESP) Mapping : ESP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would show a region of high electron density (negative potential) around the thiol's sulfur atom and the ring's oxygen atoms, highlighting them as sites for electrophilic attack or hydrogen bonding. Regions of positive potential would indicate susceptibility to nucleophilic attack. Comparing the calculated reactivity indices for the thiol group versus the ring atoms can help in designing selective polymerization conditions. rsc.org

These theoretical advancements allow for a rational, bottom-up design of polymers based on this compound. By predicting its conformational behavior and site-specific reactivity, computational models can guide synthetic chemists in selecting the appropriate catalysts and reaction conditions to achieve desired polymer architectures and properties.

Q & A

Q. What ethical protocols are critical when proposing human cell-based studies involving this compound?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval, emphasizing informed consent for donor-derived cells. Include cytotoxicity thresholds in risk assessments and outline emergency procedures for accidental exposure. Reference established guidelines from agencies like ATSDR/NTP for safe handling practices .

Q. How should researchers conduct a systematic review to identify knowledge gaps in this compound’s environmental fate?

- Methodological Answer : Use PRISMA frameworks to screen literature from databases like PubMed and Scopus. Apply Boolean operators (e.g., "this compound AND biodegradation") and limit results to peer-reviewed studies post-2010. Code themes (e.g., hydrolysis rates, bioaccumulation) using NVivo for qualitative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.